molecular formula C3H7NO2S B116046 Cyclopropanesulfonamide CAS No. 154350-28-4

Cyclopropanesulfonamide

Cat. No.: B116046
CAS No.: 154350-28-4
M. Wt: 121.16 g/mol
InChI Key: WMSPXQIQBQAWLL-UHFFFAOYSA-N
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Description

Cyclopropanesulfonamide is an organic compound with the molecular formula C₃H₇NO₂S. It is a white solid that is used in various chemical and industrial applications. This compound is known for its unique structural features, including a cyclopropane ring and a sulfonamide group, which contribute to its reactivity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclopropylsulfonyl chloride with ammonia in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then warmed to room temperature and stirred for an extended period to yield this compound as a white solid .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Amidation: this compound can react with amines to form amides.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropanesulfonamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Cyclopropanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and polymers

Comparison with Similar Compounds

Cyclopropanesulfonamide can be compared with other sulfonamide compounds, such as:

  • Methanesulfonamide
  • Benzenesulfonamide
  • Toluene-4-sulfonamide

Uniqueness: this compound is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other sulfonamides. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

IUPAC Name

cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSPXQIQBQAWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934977
Record name Cyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154350-29-5, 154350-28-4
Record name Cyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154350-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Cyclopropanesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropanesulfonamide
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Cyclopropanesulfonamide
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Cyclopropanesulfonamide
Reactant of Route 4
Cyclopropanesulfonamide
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Cyclopropanesulfonamide
Reactant of Route 6
Cyclopropanesulfonamide
Customer
Q & A

Q1: What synthetic routes are commonly employed to produce cyclopropanesulfonamides?

A1: A practical and efficient three-step synthesis of cyclopropanesulfonamide and its 1-substituted derivatives has been reported []. This method utilizes 3-chloropropanesulfonyl chloride as the starting material. Additionally, several approaches have been employed to incorporate the cyclopropyl moiety into drug molecules, including cycloalkylation, catalytic cyclopropanation of alkenes, the Simmons–Smith reaction, and the use of cyclopropyl-containing building blocks like this compound [].

Q2: Could you provide an example of a recent drug incorporating the this compound moiety and discuss its mechanism of action?

A2: AMG-0265, a drug candidate containing the this compound group, targets human glucokinase regulatory protein (GKRP) []. While the exact binding interactions are not detailed in the provided abstract, the crystal structure of human GKRP complexed with AMG-0265 and sorbitol-6-phosphate could offer valuable insights into the drug's mechanism of action.

Q3: What is known about the structural characteristics of this compound derivatives?

A3: Research has focused on the synthesis and characterization of specific this compound derivatives [, ]. For example, N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)this compound has been successfully synthesized and characterized using various techniques including crystal structure analysis and DFT studies [, ]. These studies provide detailed insights into the molecular structure and properties of this specific compound.

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